molecular formula C12H8BrN3O3S B336799 N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide

N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide

Cat. No. B336799
M. Wt: 354.18 g/mol
InChI Key: NPMWGRLXMPLNMQ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromo-2-thiophenyl)methylideneamino]-3-nitrobenzamide is a C-nitro compound.

Scientific Research Applications

Fluorescence Properties

N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide has been investigated for its potential in fluorescence applications. Ji Chang–you (2012) synthesized a compound related to N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide and studied its fluorescence properties, finding that both the ligand and its complex exhibited fluorescent properties, with the complex showing a significantly enhanced fluorescence intensity at 475.0 nm (Ji Chang–you, 2012).

Antimicrobial Activity

N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide derivatives have been synthesized and evaluated for antimicrobial properties. Ravi S. Lamani et al. (2009) conducted a study where they synthesized methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, including 5-bromo derivatives. These compounds displayed significant antibacterial and antifungal activities (Ravi S. Lamani et al., 2009).

Antiparasitic Properties

The antiparasitic activity of thiazolides, which are modified versions of nitazoxanide and include compounds like N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide, has been investigated. Hemphill et al. (2012) found that thiazolides, including those with bromo- and nitro-thiazolides, are effective against a range of parasites, bacteria, and even proliferating mammalian cells (Hemphill et al., 2012).

Cytotoxicity

The cytotoxic properties of N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide derivatives have also been studied. Baby Ramana Mutchu et al. (2018) synthesized 2-aryl,5-substituted 1,3,4-oxadiazoles and thiadiazoles, revealing significant cytotoxic properties compared to standard podophyllotoxin, along with antibacterial activities (Baby Ramana Mutchu et al., 2018).

properties

Product Name

N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide

Molecular Formula

C12H8BrN3O3S

Molecular Weight

354.18 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C12H8BrN3O3S/c13-11-5-4-10(20-11)7-14-15-12(17)8-2-1-3-9(6-8)16(18)19/h1-7H,(H,15,17)/b14-7+

InChI Key

NPMWGRLXMPLNMQ-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(S2)Br

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(S2)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(5-bromo-2-thienyl)methylene]-3-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.